molecular formula C11H14BrN3O5 B13827422 (S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide

(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide

Cat. No.: B13827422
M. Wt: 348.15 g/mol
InChI Key: GHBAUQLEMIMDES-FVGYRXGTSA-N
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Description

(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a nitrobenzyl group and a diamino-oxobutanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2,4-diamino-4-oxobutanoic acid and 4-nitrobenzyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine.

    Reaction Steps: The (S)-2,4-diamino-4-oxobutanoic acid is reacted with 4-nitrobenzyl bromide in the presence of the base to form the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted products with various functional groups replacing the nitrobenzyl moiety.

Scientific Research Applications

(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to elicit a biological response.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2,4-diamino-4-oxobutanoate hydrochloride: A similar compound with a methyl group instead of a nitrobenzyl group.

    (S)-2,4-Diamino-4-oxobutanoic acid: The parent compound without the nitrobenzyl moiety.

Uniqueness

(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where the nitrobenzyl functionality is required.

Properties

Molecular Formula

C11H14BrN3O5

Molecular Weight

348.15 g/mol

IUPAC Name

(4-nitrophenyl)methyl (2S)-2,4-diamino-4-oxobutanoate;hydrobromide

InChI

InChI=1S/C11H13N3O5.BrH/c12-9(5-10(13)15)11(16)19-6-7-1-3-8(4-2-7)14(17)18;/h1-4,9H,5-6,12H2,(H2,13,15);1H/t9-;/m0./s1

InChI Key

GHBAUQLEMIMDES-FVGYRXGTSA-N

Isomeric SMILES

C1=CC(=CC=C1COC(=O)[C@H](CC(=O)N)N)[N+](=O)[O-].Br

Canonical SMILES

C1=CC(=CC=C1COC(=O)C(CC(=O)N)N)[N+](=O)[O-].Br

Origin of Product

United States

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